molecular formula C13H13NO2 B12497606 4-((4-Hydroxybenzyl)amino)phenol

4-((4-Hydroxybenzyl)amino)phenol

Cat. No.: B12497606
M. Wt: 215.25 g/mol
InChI Key: FDPUCXYAONEARI-UHFFFAOYSA-N
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Description

4-((4-Hydroxybenzyl)amino)phenol is an organic compound that features both phenolic and amine functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is particularly noted for its ability to interact with biological molecules, making it a subject of interest in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxybenzyl)amino)phenol typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-aminophenol with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-aminophenol in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Slowly add 4-hydroxybenzyl chloride to the mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxybenzyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-((4-Hydroxybenzyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxybenzyl)amino)phenol involves its interaction with the DNA-binding domain of the p53 protein. This interaction restores the function of mutated p53 to that of the wild-type protein, leading to the activation of transcriptional activity and induction of apoptosis in cancer cells . The hydroxyl groups of the compound play a crucial role in this binding process.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar structure but lacks the hydroxybenzyl group.

    4-Hydroxybenzylamine: Similar structure but lacks the phenolic group.

Uniqueness

4-((4-Hydroxybenzyl)amino)phenol is unique due to its dual functional groups, which allow it to interact with a wide range of biological molecules. This dual functionality enhances its potential as a therapeutic agent, particularly in cancer research, where it can restore the function of mutated proteins and induce apoptosis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-[(4-hydroxyanilino)methyl]phenol

InChI

InChI=1S/C13H13NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-8,14-16H,9H2

InChI Key

FDPUCXYAONEARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)O)O

Origin of Product

United States

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